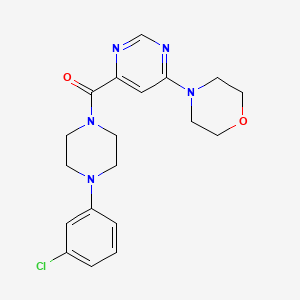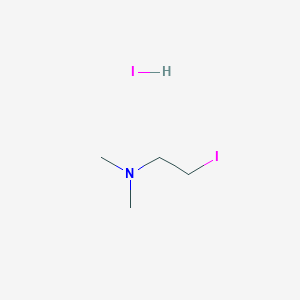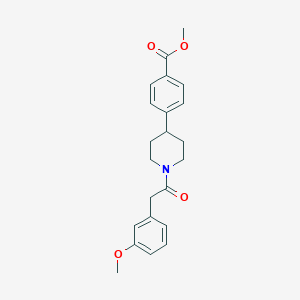
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate" is a chemical entity that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involves the use of a rigid analogue and an indanone moiety, indicating the importance of structural analogues in the synthesis of complex molecules . Similarly, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, involves protection, reduction, and substitution reactions . These methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and interactions. X-ray diffraction and DFT calculations are common techniques used to analyze molecular structures, as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques could be used to determine the crystal structure and electronic properties of "this compound" as well.
Chemical Reactions Analysis
The reactivity of a molecule can be influenced by its functional groups and electronic properties. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan are tools used to investigate chemical reactivity . Additionally, the synthesis of heterocyclic systems from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates the versatility of certain moieties in forming various heterocycles . These insights could guide the understanding of the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, solubility, and stability, are essential for its practical applications. The synthesis of related compounds and their characterization through techniques like NMR spectroscopy can provide information about these properties . For example, the antioxidant and antimicrobial potential of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters was evaluated, indicating the biological relevance of these properties .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate is involved in various synthetic processes and medicinal chemistry research. For instance, it plays a role in the synthesis of oxindole via palladium-catalyzed CH functionalization, contributing to medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014). Additionally, it's used in the preparation of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, highlighting its significance in the synthesis of compounds with potential pharmacological interest (Selič, Grdadolnik, & Stanovnik, 1997).
Photopolymerization
In the field of polymer science, this compound contributes to the development of photopolymerization techniques. It's used in the creation of alkoxyamines that act as photoiniferters, which decompose under UV irradiation to generate radicals necessary for polymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Antimicrobial and Antioxidant Potential
This compound is also explored for its potential biological properties. Novel derivatives of this compound have shown promising antioxidant and antimicrobial activities, suggesting its utility in developing new therapeutic agents (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Photophysical Properties
Investigations into the photophysical properties of derivatives of this compound reveal insights into luminescence properties and excited-state proton transfer. Such studies are crucial in the development of new materials for optical applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus, like this one, have been found to be utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been studied .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Similar compounds are typically stored in a dark place at 2-8°c to maintain stability .
Propriétés
IUPAC Name |
methyl 4-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20-5-3-4-16(14-20)15-21(24)23-12-10-18(11-13-23)17-6-8-19(9-7-17)22(25)27-2/h3-9,14,18H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKYHGIXGWBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)
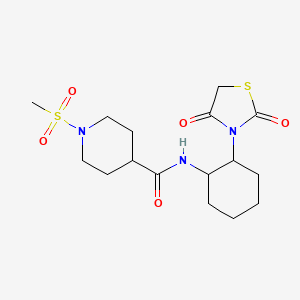
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
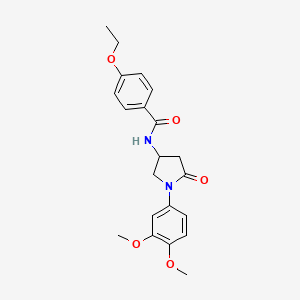

![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)
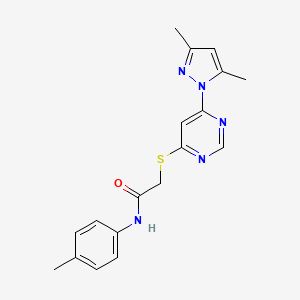
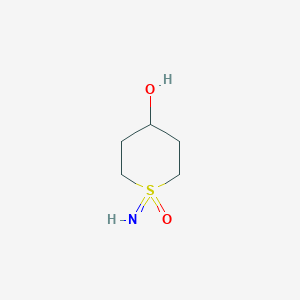

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)

